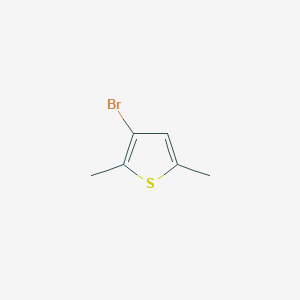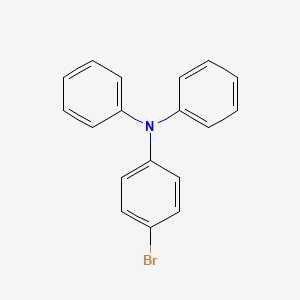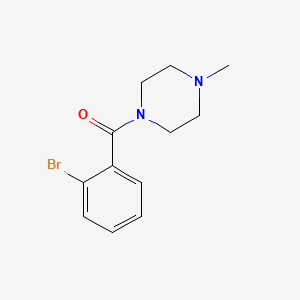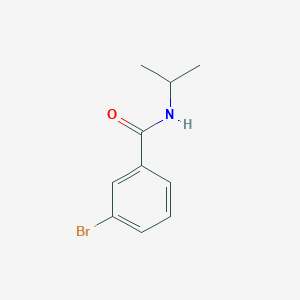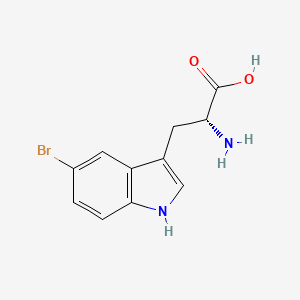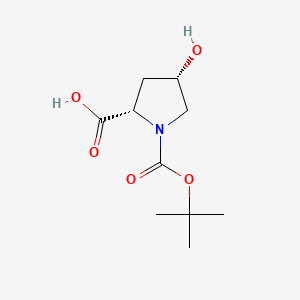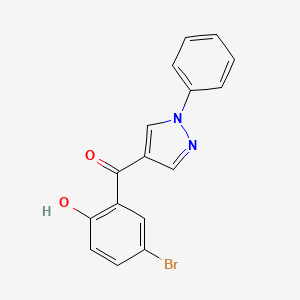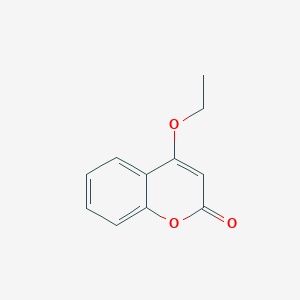
1,4-Bis((1H-imidazol-1-yl)methyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related bis(imidazole) ligands involves the reaction of imidazole derivatives with dibromomethyl benzene or similar precursors under basic conditions or via hydrothermal synthesis methods. These processes often yield coordination polymers when combined with metal ions under controlled conditions, showcasing the versatility and reactivity of these ligands in constructing complex structures.
Molecular Structure Analysis
The molecular structure of 1,4-bis((1H-imidazol-1-yl)methyl)benzene-based compounds, determined through spectroscopy and single crystal X-ray diffraction, reveals a variety of coordination geometries and network topologies when bound to metal ions. The flexibility of the imidazole-bearing arms allows for the formation of intricate networks, including two- and three-dimensional frameworks, often stabilized by hydrogen bonding and π-π stacking interactions (Li et al., 2012).
Chemical Reactions and Properties
This compound participates in the formation of coordination polymers by reacting with various metal ions. These reactions lead to structures with unique properties, such as luminescence and magnetic behavior. The ligand's ability to bridge metal ions results in the formation of polymers with diverse structural motifs and functionalities, influenced by the nature of the metal ion and reaction conditions (Cui et al., 2017).
Scientific Research Applications
Supramolecular Assembly and Crystallography
1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been studied for its role in forming supramolecular assemblies. For instance, its ability to link with solvent molecules via hydrogen bonds, creating two-dimensional supramolecular layers, has been observed (R. Cui & Y. Lan, 2007). This property is significant in crystallography and materials science, where the control of molecular assembly is crucial.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The compound plays a vital role in the formation of coordination polymers and MOFs. For example, it has been used to generate novel cadmium(II) MOFs with unique structural characteristics (Xiaoju Li et al., 2012). These materials are of interest due to their potential applications in gas storage, catalysis, and sensing.
Molecular Geometry and Spectroscopy
Research on this compound includes studies on its molecular geometry and spectroscopic properties. For instance, its UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction have been analyzed, contributing to a better understanding of its molecular behavior and potential applications in photonic and electronic devices (G. Li et al., 2013).
Luminescent and Magnetic Properties
The luminescent and magnetic properties of compounds derived from this compound have been investigated. Such studies are important for the development of new materials with specific optical and magnetic functionalities, which could be applied in areas like sensor technology and information storage (Yuanchun He et al., 2020).
Structural Variability and Electrochemical Properties
Research also encompasses exploring the structural variability and electrochemical properties of complexes involving this compound. This knowledge is essential in the field of electrochemistry for the development of materials with enhanced conductivity or electrocatalytic properties (J. Cui et al., 2017).
Synthesis of Zinc(II) and Other Metal Complexes
The compound is instrumental in synthesizing various metal complexes, such as zinc(II) complexes, which have potential applications in catalysis and materials science due to their unique chemical properties (I. Voda et al., 2014).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of functional coordination polymers (cps) , suggesting that its targets could be metal ions in these structures.
Mode of Action
The mode of action of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene involves its role as a ligand in the formation of coordination polymers . It interacts with metal ions to form complex structures. For example, it has been used to synthesize coordination polymers with Zn(II) and Cu(II) under solvothermal conditions .
Biochemical Pathways
Its role in the formation of coordination polymers suggests that it may influence pathways related to metal ion homeostasis and coordination chemistry .
Result of Action
The result of the action of this compound is the formation of coordination polymers . These polymers have been characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical species . For instance, the synthesis of coordination polymers with this compound is carried out under solvothermal conditions , indicating that high pressure and temperature are key environmental factors for its action.
Biochemical Analysis
Biochemical Properties
1,4-Bis((1H-imidazol-1-yl)methyl)benzene plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. As an organic ligand, it interacts with metal ions to form stable complexes. These interactions are essential for the synthesis of coordination polymers, which have applications in catalysis, gas storage, and separation processes .
The compound interacts with various enzymes and proteins, facilitating the formation of metal-organic frameworks. These interactions are primarily coordination bonds between the nitrogen atoms of the imidazole rings and the metal ions. The nature of these interactions is highly dependent on the specific metal ions involved and the conditions under which the reactions occur .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with metal ions within the cellular environment, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can lead to changes in the availability of these ions for other cellular processes, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with metal ions through the nitrogen atoms of its imidazole rings. This binding interaction can result in the inhibition or activation of specific enzymes, depending on the metal ions involved and the specific biochemical pathways affected. Additionally, the compound can influence gene expression by altering the availability of metal ions that are essential for the function of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo degradation, which can impact its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can facilitate the formation of coordination polymers and metal-organic frameworks without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by altering the availability of metal ions that are essential cofactors for enzymatic reactions. This can lead to changes in metabolite levels and overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility, the presence of binding proteins, and the overall cellular environment .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with metal ions and other biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the nucleus or mitochondria, where it can participate in various biochemical processes .
properties
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUFFYFOBGGDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361396 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56643-83-5 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in coordination polymers?
A1: this compound acts as a bridging ligand in coordination polymers, connecting metal ions to form extended structures. Its two imidazole rings provide nitrogen donor atoms that coordinate to metal centers, while the flexible methylene (-CH2-) groups allow for conformational adaptability, resulting in diverse network topologies. [, , , , ]
Q2: What types of coordination polymers have been synthesized using bix?
A2: Bix has been used to synthesize a wide range of coordination polymers, including 1D chains, 2D layers, and 3D frameworks. These polymers often incorporate various metal ions like Cd(II) [, , , , , ], Zn(II) [, , ], Co(II) [, , , , ], Cu(II) [, ], Mn(II) [], and Ni(II) []. The specific structural features of the resulting polymers depend on the chosen metal ions, additional ligands, and synthetic conditions.
Q3: How does the flexibility of bix influence the structures of the coordination polymers?
A3: The flexibility of the methylene groups in bix allows it to adopt different conformations, leading to diverse coordination modes and network topologies. For example, in some cases, bix adopts a trans conformation, bridging metal centers to create linear chains, while in other cases, it adopts a cis conformation, resulting in the formation of helical structures or more complex frameworks. [, , ]
Q4: What are some of the interesting properties observed in coordination polymers containing bix?
A4: Coordination polymers containing bix exhibit various interesting properties, including:
- Fluorescence: Some bix-containing coordination polymers exhibit strong fluorescence emissions, making them potentially useful for sensing applications. [, , ]
- Magnetic properties: Depending on the metal ions and structural arrangements, bix-containing coordination polymers can exhibit interesting magnetic behaviors, such as antiferromagnetism. [, ]
- Gas sorption: Certain bix-based coordination polymers possess porous structures capable of selectively adsorbing gases like CO2, highlighting their potential for gas separation and storage applications. []
- Proton conductivity: Hourglass-type polyoxometalate-based crystalline materials incorporating bix exhibit good proton conductivity, making them potential candidates for proton-conducting solid electrolytes in fuel cell applications. []
Q5: What is the structural characterization of this compound?
A5:
Q6: What are the potential applications of bix-based materials?
A6: Bix-based coordination polymers and materials show promise for various applications, including:
- Luminescent sensors: Due to their fluorescence properties, some bix-containing polymers can be used for sensing applications, such as detecting specific ions or molecules. [, ]
- Gas storage and separation: Porous coordination polymers containing bix have shown potential for capturing and separating gases like CO2, which is crucial for environmental remediation. []
- Catalysts: The metal centers in bix-based coordination polymers can act as catalytic sites for various chemical reactions. []
- Proton conductors: Specific bix-incorporated materials show promising proton conductivity, making them potential candidates for use in fuel cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



